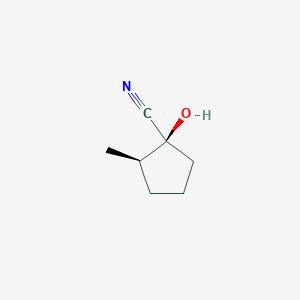
(1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties. The presence of both hydroxyl and nitrile functional groups makes it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. Another method involves the use of chiral auxiliaries to induce the desired stereochemistry during the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts like Raney nickel or reagents like LiAlH₄ (Lithium aluminium hydride) are employed.
Substitution: Conditions often involve strong nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives
Scientific Research Applications
(1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups can form hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The stereochemistry plays a crucial role in determining the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Bromocyclopentanol
- (1S,2R)-2-Phenylcyclohexanol
- (1S,2S)-1-(4-Hydroxy-3-methoxyphenyl)-1-ethoxypropan-2-ol
Uniqueness
(1S,2R)-1-Hydroxy-2-methylcyclopentane-1-carbonitrile is unique due to its specific stereochemistry and the presence of both hydroxyl and nitrile functional groups. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
CAS No. |
834885-71-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(1S,2R)-1-hydroxy-2-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-6-3-2-4-7(6,9)5-8/h6,9H,2-4H2,1H3/t6-,7-/m1/s1 |
InChI Key |
YIBMTUNZXDLNOD-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@]1(C#N)O |
Canonical SMILES |
CC1CCCC1(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


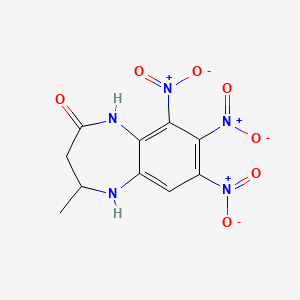

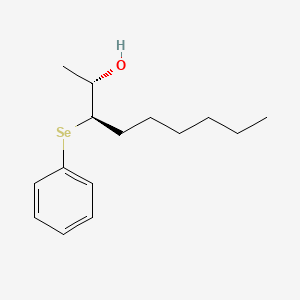

![1-[2,6-Dihydroxy-4-(3-methylbutoxy)phenyl]ethan-1-one](/img/structure/B14203253.png)

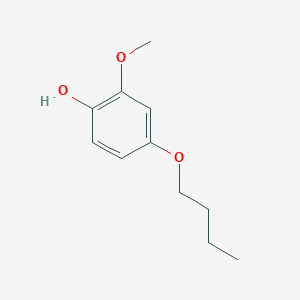
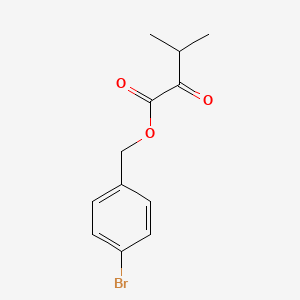
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
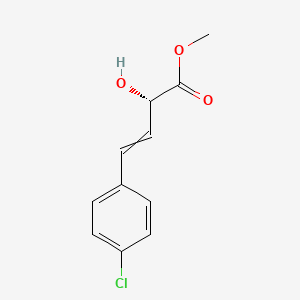
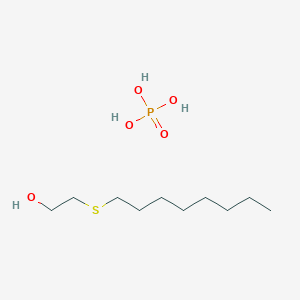


![2-[2,3,5,6-Tetrafluoro-4-(1H-imidazol-1-yl)phenyl]-1,3-benzoxazole](/img/structure/B14203323.png)
